

(S)-2-Aminomethyl-1-N-Boc-piperidine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminomethyl-1-N-Boc-piperidine

Cat. No.: B112659

[Get Quote](#)

An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **(S)-2-Aminomethyl-1-N-Boc-piperidine**, a key building block for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

(S)-2-Aminomethyl-1-N-Boc-piperidine, also known by its IUPAC name tert-butyl (S)-2-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2]
Molecular Weight	214.30 g/mol	[1]

Experimental Protocols

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research in medicinal chemistry.[\[3\]](#)[\[4\]](#) The following protocols describe a general and plausible

multi-step synthetic approach for **(S)-2-Aminomethyl-1-N-Boc-piperidine**, based on established methodologies for related compounds.[\[5\]](#)[\[6\]](#)

Asymmetric Synthesis of (S)-2-Aminomethyl-piperidine

A common strategy for the asymmetric synthesis of 2-substituted piperidines is to start from a readily available chiral precursor.[\[3\]](#)[\[6\]](#) For the synthesis of the (S)-enantiomer of 2-aminomethyl-piperidine, (S)-lysine is a suitable starting material. The synthesis involves the *in situ* formation of an aziridinium ion, which then undergoes intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[\[6\]](#)

Materials:

- (S)-Lysine
- Appropriate reagents for cyclization (e.g., involving tosylation of amino and hydroxyl groups followed by base-mediated cyclization)
- Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Purification reagents (e.g., silica gel for column chromatography)

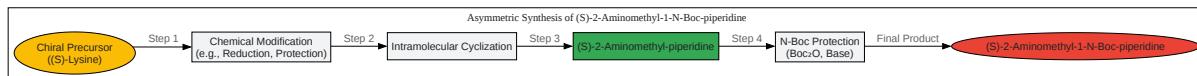
Procedure:

- Modification of (S)-Lysine: The carboxylic acid and amine functionalities of (S)-lysine are chemically modified to facilitate cyclization. This may involve reduction of the carboxylic acid to an alcohol and protection of the amines.
- Cyclization: The modified lysine derivative is treated with a base to induce intramolecular cyclization, forming the piperidine ring. The stereochemistry at the C2 position is retained from the starting (S)-lysine.
- Purification: The resulting (S)-2-aminomethyl-piperidine is purified using standard techniques such as column chromatography.

N-Boc Protection of (S)-2-Aminomethyl-piperidine

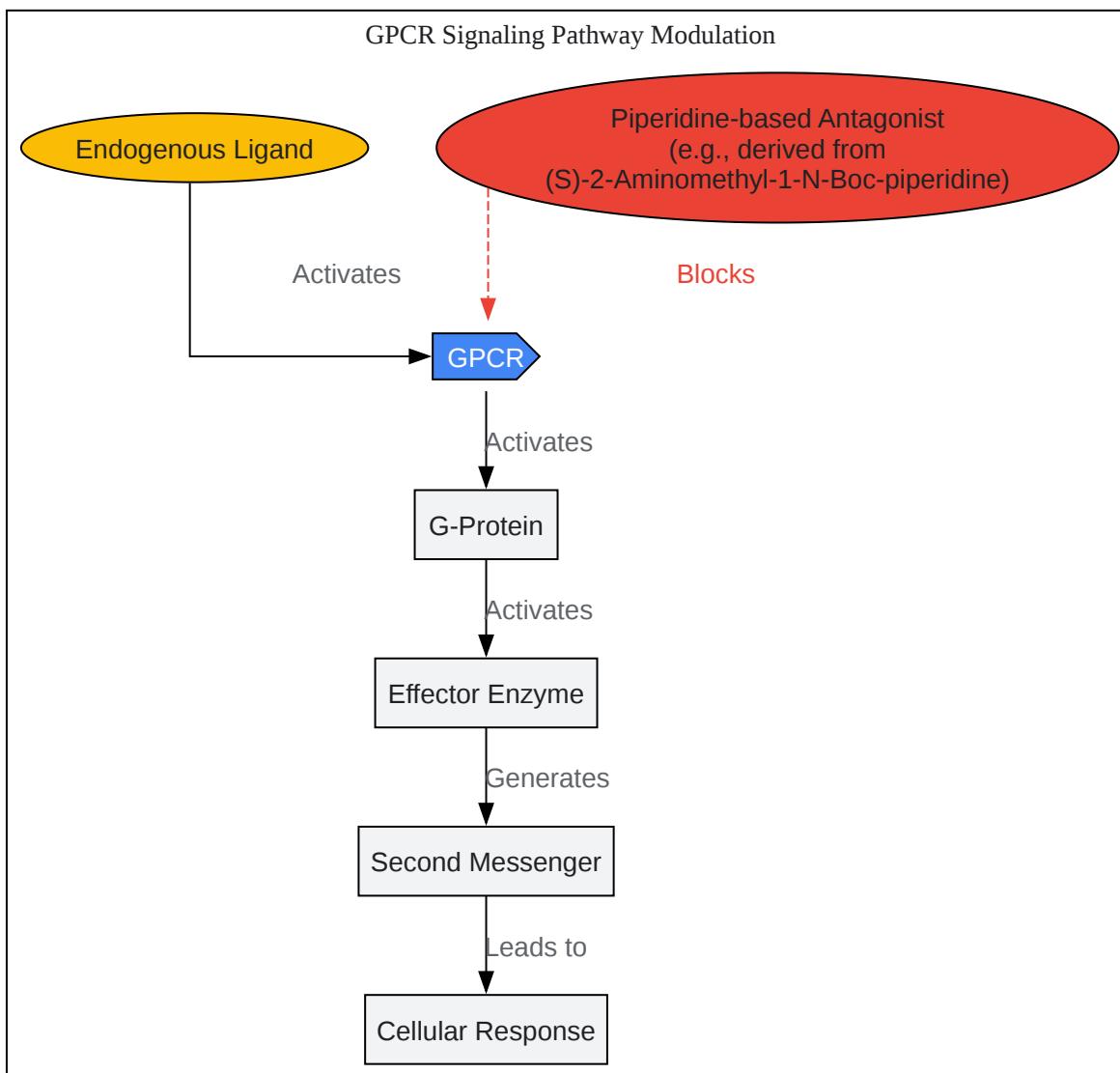
The final step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Materials:


- (S)-2-Aminomethyl-piperidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: Dissolve (S)-2-aminomethyl-piperidine in DCM in a round-bottom flask. Add triethylamine to the solution.
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **(S)-2-Aminomethyl-1-N-Boc-piperidine**.


Logical Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow for asymmetrically substituted piperidines and a potential application in modulating a G-protein coupled receptor (GPCR) signaling pathway.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

[Click to download full resolution via product page](#)

Caption: Action of a piperidine-based antagonist on a GPCR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Amine Protection / Deprotection fishersci.co.uk
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... guidechem.com
- To cite this document: BenchChem. [(S)-2-Aminomethyl-1-N-Boc-piperidine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112659#s-2-aminomethyl-1-n-boc-piperidine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com